molecular formula C14H12N2S B8642886 3-amino-4-benzylsulfanylbenzonitrile

3-amino-4-benzylsulfanylbenzonitrile

Cat. No.: B8642886
M. Wt: 240.33 g/mol
InChI Key: BRFXNMKMMDIWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-benzylsulfanylbenzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at the 3-position and a benzylsulfanyl (-S-CH₂-C₆H₅) substituent at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its functional groups.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

3-amino-4-benzylsulfanylbenzonitrile

InChI

InChI=1S/C14H12N2S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2

InChI Key

BRFXNMKMMDIWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-benzylsulfanylbenzonitrile typically involves the nucleophilic substitution of a suitable benzonitrile derivative. One common method is the reaction of 3-amino-4-chlorobenzonitrile with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-benzylsulfanylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Electrophiles such as acyl chlorides, sulfonyl chlorides, and halogens

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Primary amines

    Substitution: Various substituted aromatic compounds depending on the electrophile used

Scientific Research Applications

3-amino-4-benzylsulfanylbenzonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-amino-4-benzylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The amino group can form hydrogen bonds, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key differences between 3-amino-4-benzylsulfanylbenzonitrile and structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound -NH₂ (3), -S-CH₂-C₆H₅ (4), -CN (1) Not reported High lipophilicity; potential kinase inhibition
4-Amino-3-iodobenzonitrile (BP 152381) -NH₂ (4), -I (3), -CN (1) Not reported Heavy atom substitution; possible use in radiopharmaceuticals
4-(1-{[3-(Methylsulfanyl)phenyl]amino}ethyl)benzonitrile -CH₂-NH-C₆H₄-S-CH₃ (4), -CN (1) 268.38 Lower steric bulk than benzylsulfanyl; potential solubility advantages
3-(4-Aminophenyl)benzonitrile -NH₂-C₆H₄ (3), -CN (1) Not reported Simpler structure; safety protocols emphasize eye/skin protection
Key Observations:
  • Electronic Effects: The benzylsulfanyl group in the target compound is electron-rich, which may enhance resonance stabilization of the aromatic ring compared to halogenated analogs like 4-amino-3-iodobenzonitrile.
  • Lipophilicity : Benzylsulfanyl substituents typically increase logP values, suggesting superior membrane permeability relative to methylsulfanyl derivatives .

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